N-Nitroso-1-propanamine potassium salt
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Overview
Description
N-Nitroso-1-propanamine potassium salt is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and environmental contexts, and some are recognized for their carcinogenic properties. The compound has the molecular formula C3H8N2O and is characterized by the presence of a nitroso group attached to a propanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-1-propanamine potassium salt can be synthesized through the nitrosation of 1-propanamine. This process typically involves the reaction of 1-propanamine with nitrous acid (HNO2) under acidic conditions. The nitrosation reaction is facilitated by the presence of a strong acid, such as hydrochloric acid, which helps in the formation of the nitrosonium ion (NO+), a key electrophile in the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and high yields .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-1-propanamine potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted propanamines.
Scientific Research Applications
N-Nitroso-1-propanamine potassium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrosamines.
Biology: The compound is studied for its potential biological effects, including its role in mutagenesis and carcinogenesis.
Medicine: Research is conducted to understand its impact on human health and its potential use in developing therapeutic agents.
Mechanism of Action
The mechanism of action of N-Nitroso-1-propanamine potassium salt involves the formation of nitroso compounds through nitrosation reactions. The nitroso group (NO) is highly reactive and can interact with various biological molecules, leading to the formation of DNA adducts and other mutagenic compounds. The molecular targets include nucleophilic sites on DNA and proteins, leading to potential carcinogenic effects .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomethylamine (NMA)
Comparison: N-Nitroso-1-propanamine potassium salt is unique due to its specific propanamine backbone, which distinguishes it from other nitrosamines like NDMA and NDEA. While all these compounds share the nitroso group, their differing alkyl chains result in varied chemical properties and biological effects. For instance, NDMA and NDEA are more commonly studied for their carcinogenicity, whereas this compound is less well-known but still significant in specific industrial applications .
Properties
CAS No. |
87549-57-3 |
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Molecular Formula |
C3H7KN2O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
potassium;nitroso(propyl)azanide |
InChI |
InChI=1S/C3H8N2O.K/c1-2-3-4-5-6;/h2-3H2,1H3,(H,4,6);/q;+1/p-1 |
InChI Key |
DIXZORDDTOBMQK-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N-]N=O.[K+] |
Origin of Product |
United States |
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